2-Chloro-1-ethoxy-4-ethynylbenzene
Overview
Description
2-Chloro-1-ethoxy-4-ethynylbenzene is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-ethoxy-4-ethynylbenzene is the benzene ring, which is a part of many organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-ethoxy-4-ethynylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of C-C bonds through reactions such as the Sonogashira coupling . This compound’s interactions with biomolecules are primarily driven by its electrophilic and nucleophilic properties, allowing it to participate in complex biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic flux and changes in the levels of key metabolites . These interactions can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates during electrophilic aromatic substitution reactions is crucial for its biochemical activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert gas conditions but may degrade over time when exposed to air or light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential toxicity and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential organ damage . Understanding the dosage threshold is crucial for its safe application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern is essential for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects
Properties
IUPAC Name |
2-chloro-1-ethoxy-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRZZIGZXRGUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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